molecular formula C4H3ClIN3 B2449158 6-Chloro-5-iodopyridazin-4-amine CAS No. 2490407-06-0

6-Chloro-5-iodopyridazin-4-amine

Cat. No. B2449158
CAS RN: 2490407-06-0
M. Wt: 255.44
InChI Key: JWFSMSMKSCXQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-iodopyridazin-4-amine is a chemical compound with the molecular formula C4H3ClIN3 . It is a derivative of pyridazine, which contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C4H3ClIN3/c5-4-3 (6)2 (7)1-8-9-4/h1H, (H2,7,9) . This indicates the presence of chlorine, iodine, and nitrogen atoms in the pyridazin ring.


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 255.45 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Molecular Structural Analysis and Quantum Mechanical Calculations

The compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, though not an exact match to the chemical , provides insights into structural and quantum mechanical properties. It has been studied for its potential in treating hypertension as an I1 imidazoline receptor agonist. The research encompasses experimental (FT-IR, FT-Raman, and NMR) and theoretical (DFT) techniques to understand molecular structure, vibrational spectroscopy, and chemical activity regions. Additionally, calculations of molecular stability, charge distribution (NBO), and other electronic properties were performed, providing a broad perspective on the molecule's physical, pharmaceutical, and medicinal characteristics (Aayisha et al., 2019).

Nitration of Amines

Research on the nitration of secondary amines using 4-chloro-5-methoxy-2-nitropyridazin-3-one, akin to the chemical structure of interest, revealed that certain derivatives of this compound exhibit excellent nitro group transfer potentiality. The study showcases the utility of these compounds in synthesizing N-nitramines under mild, neutral conditions, yielding significant results (Park et al., 2003).

Amination Reactions and Complex Formation

The palladium-catalyzed amination of chloro-terpyridine, related to the compound of interest, facilitates the formation of aminated mono- and ditopic terpyridine ligands. These compounds are crucial in synthesizing new amine-containing ruthenium(II) polypyridyl complexes, demonstrating the significance of such reactions in complex formation and catalysis (Johansson, 2006).

Reaction Mechanisms and Nucleophilic Substitution

The reactions of chloropyridazin-3(2H)-ones with hydrogen iodide or sodium iodide, related to the compound of interest, were explored to afford iodopyridazin-3(2H)-ones. The process involves nucleophilic substitution followed by hydrodeiodination, with the product's constitution confirmed by NMR spectroscopic investigations. The mechanistic insights were further supported by density functional theory calculations (Krajsovszky et al., 2005).

properties

IUPAC Name

6-chloro-5-iodopyridazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClIN3/c5-4-3(6)2(7)1-8-9-4/h1H,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFSMSMKSCXQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)Cl)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.